

analytical methods for the quantification of 4-Acetylpyrazole

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Compound of Interest

Compound Name: 4-Acetylpyrazole

CAS No.: 25016-16-4

Cat. No.: B2715411

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Executive Summary & Strategic Rationale

4-Acetylpyrazole (CAS: 25016-16-4) is a critical heterocyclic intermediate utilized in the synthesis of kinase inhibitors, agrochemicals, and high-performance ligands.^[1] Its quantification presents unique challenges due to its amphoteric nature, moderate polarity (LogP \approx -0.05), and lack of strong chromophores above 250 nm.^[1]

This guide moves beyond generic "cookbook" recipes. It provides a dual-modality approach:

- RP-HPLC-UV: The workhorse method for purity assay (>98%) and reaction monitoring.^[1]
- GC-MS: The specificity method for trace impurity profiling and genotoxic risk assessment.^[1]

Key Technical Insight: The 4-acetyl substituent is an electron-withdrawing group (EWG), which significantly lowers the basicity of the pyrazole ring compared to the parent pyrazole.^[1] This allows the molecule to remain neutral in moderately acidic mobile phases, optimizing retention on C18 stationary phases without the need for ion-pairing reagents.^[1]

Physicochemical Profile & Analytical Implications

Property	Value	Analytical Implication
Molecular Formula		MW = 110.11 g/mol [1] [2]
Boiling Point	-277°C	High BP requires high GC oven temps; risk of thermal degradation. [1]
Solubility	Water, Methanol, DMSO	Highly compatible with Reverse Phase (RP) LC. [1]
pKa	~2.0 (Conjugate acid)	Molecule is neutral at pH > 3. [1] 0. Acidic buffers prevent peak tailing. [1]
UV Max	~210–220 nm	Requires low-cutoff solvents (Phosphoric acid/Water/Acetonitrile). [1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)[\[1\]](#)

Purpose: Routine Quality Control (QC), Assay (wt%), and Reaction Monitoring. Mechanism: Reverse Phase partition chromatography utilizing hydrophobic interaction.[\[1\]](#)

Causal Experimental Design

- Column Selection: A standard C18 is sufficient, but a Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield) is superior.[\[1\]](#) Why? The polar-embedded group prevents "phase collapse" in highly aqueous mobile phases (needed to retain this polar analyte) and interacts with the pyrazole nitrogen to improve peak shape.[\[1\]](#)
- Mobile Phase pH: We utilize a pH 3.0 phosphate buffer.[\[1\]](#) Why? At pH 3.0, the analyte is predominantly neutral (unprotonated), maximizing interaction with the hydrophobic stationary phase and ensuring consistent retention times.[\[1\]](#)

Detailed Protocol

Instrument: Agilent 1260 Infinity II or equivalent UHPLC/HPLC system. Detector: DAD/VWD set to 215 nm (Reference: 360 nm).

Reagents:

- Acetonitrile (HPLC Grade).[1]
- Potassium Dihydrogen Phosphate () .[1]
- Phosphoric Acid (85%).[1]
- Milli-Q Water.[1]

Mobile Phase Preparation:

- Buffer A: Dissolve 1.36 g in 1 L water.[1] Adjust pH to 3.0 with dilute phosphoric acid.[1] Filter through 0.22 µm membrane.[1]
- Solvent B: 100% Acetonitrile.[1]

Chromatographic Conditions:

Parameter	Setting
Column	Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm)
Flow Rate	1.0 mL/min
Temperature	30°C (Controlled)
Injection Vol	5–10 µL
Run Time	15 Minutes

Gradient Profile:

Time (min)	% Buffer A	% Solvent B	Phase Description
0.0	95	5	Initial equilibration (High aqueous for retention)
8.0	60	40	Linear ramp to elute organics
9.0	95	5	Return to initial conditions
15.0	95	5	Re-equilibration (Critical for reproducibility)

Self-Validation Criteria:

- Tailing Factor (): Must be < 1.5. If > 1.5, lower pH of Buffer A or replace column.[1]
- Retention Time: Expect elution at ~4.5–6.0 min depending on column void volume.[1]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Trace analysis, residual solvent verification, and structural confirmation.[1] Challenge: The free N-H group on the pyrazole ring can hydrogen bond with active sites in the GC liner, causing tailing.[1]

Causal Experimental Design

- Inlet Deactivation: Use a splitless liner with glass wool that has been deactivated (silanized). [1] This prevents adsorption of the pyrazole amine.[1]
- Column Choice: A polar wax column (PEG) provides better peak shape for free amines than non-polar phases, but a 5%-Phenyl-methylpolysiloxane (DB-5MS) is preferred for MS

stability and higher temperature limits (325°C), provided the column is "MS-grade" (ultra-low bleed).[1]

Detailed Protocol

Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.[1] Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm).[1]

Inlet Conditions:

- Mode: Split (20:1 for assay) or Splitless (for trace impurities).[1]
- Temperature: 250°C.[1]
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

Oven Program:

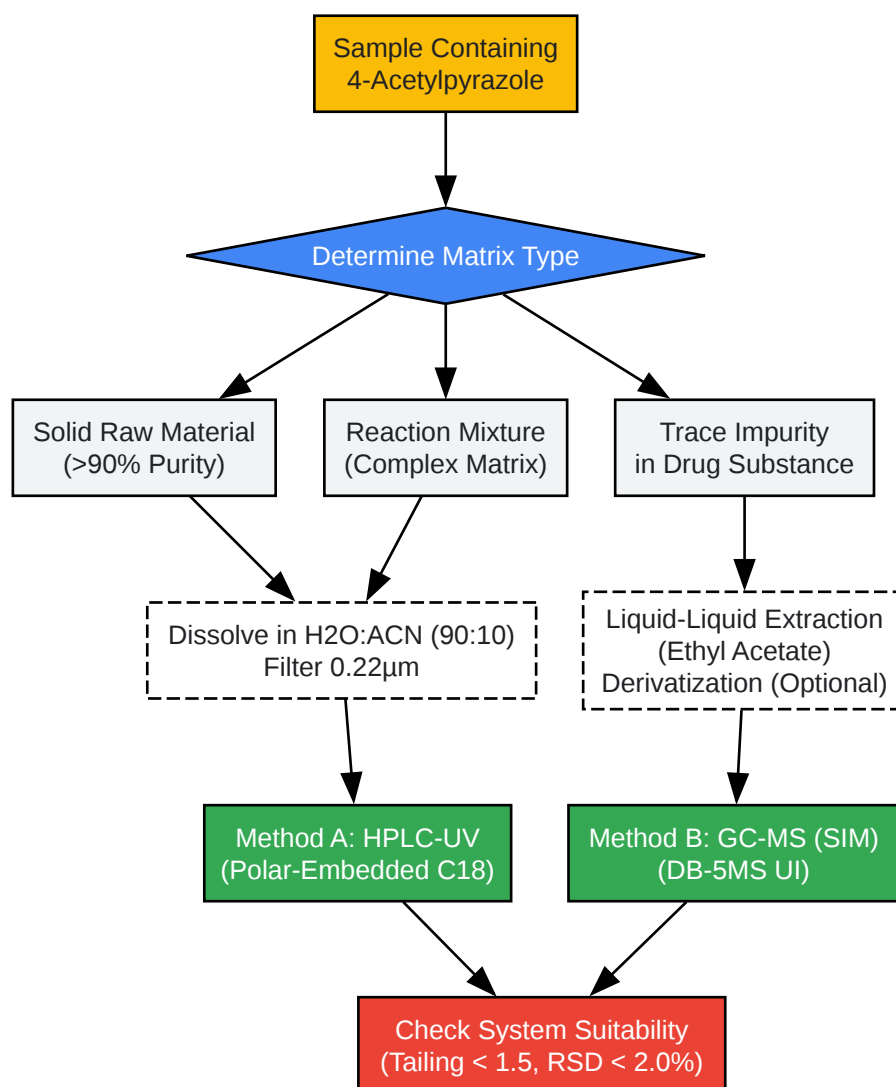
- Initial: 80°C (Hold 1 min) - Solvent focusing.
- Ramp 1: 20°C/min to 200°C.
- Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elute **4-Acetylpyrazole** (~277°C BP).

MS Detection (EI Mode):

- Source Temp: 230°C.
- Quad Temp: 150°C.[1]
- SIM Mode (Quantification): Monitor ions m/z 110 (Molecular Ion,), m/z 95 (Base Peak,), and m/z 67.[1]
- Note: The loss of the methyl group (m/z 15) from the acetyl moiety is the dominant fragmentation pathway, yielding the stable pyrazole-carbonyl cation (m/z 95).[1]

Visualization: Analytical Decision Logic

The following diagram illustrates the logical flow for selecting the appropriate sample preparation and analytical method based on the sample matrix.



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Caption: Decision tree for selecting between HPLC-UV and GC-MS workflows based on sample matrix and sensitivity requirements.

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